molecular formula C13H8ClN3O B1595346 1-(4-Chlorobenzoyl)-1H-benzotriazole CAS No. 4231-70-3

1-(4-Chlorobenzoyl)-1H-benzotriazole

Cat. No.: B1595346
CAS No.: 4231-70-3
M. Wt: 257.67 g/mol
InChI Key: BLJBQVQHDXUDTE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the benzotriazole ring

Mechanism of Action

Target of Action

A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, has been reported to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .

Mode of Action

It’s likely that it interacts with its target enzyme to inhibit its function, similar to other benzoyl derivatives . This interaction could lead to changes in the enzyme’s activity, potentially reducing inflammation.

Biochemical Pathways

Based on its potential target, it may affect the prostaglandin synthesis pathway . Inhibition of this pathway could reduce the production of prostaglandins, molecules that play key roles in inflammation and pain.

Result of Action

If it acts as an inhibitor of prostaglandin g/h synthase 1, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .

Action Environment

The action, efficacy, and stability of 1-(4-Chlorobenzoyl)-1H-benzotriazole can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the enzyme 4-chlorobenzoyl CoA dehalogenase, involved in the degradation of 4-chlorobenzoate, was found to be stable at room temperature but was completely inactivated by heating to 60°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)-1H-benzotriazole can be synthesized through the reaction of 4-chlorobenzoyl chloride with benzotriazole. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and benzotriazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Hydrolysis: 4-chlorobenzoic acid and benzotriazole.

Scientific Research Applications

1-(4-Chlorobenzoyl)-1H-benzotriazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Comparison with Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 4-Chlorobenzoic acid
  • Benzotriazole

Comparison: 1-(4-Chlorobenzoyl)-1H-benzotriazole is unique due to the combination of the 4-chlorobenzoyl group and the benzotriazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to its individual components. The presence of the benzotriazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

benzotriazol-1-yl-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJBQVQHDXUDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353640
Record name 1-(4-Chlorobenzoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-70-3
Record name 1-(4-Chlorobenzoyl)-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4231-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorobenzoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorobenzoyl)-1H-benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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